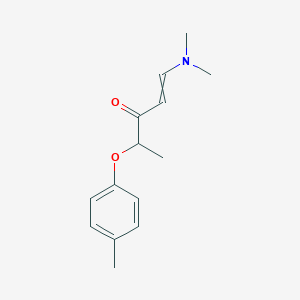
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid
Übersicht
Beschreibung
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Die primäre Anwendung dieser Verbindung liegt im Bereich der Peptidsynthese. Sie dient als Schutzgruppe für Aminosäuren während der Synthese von Peptiden. Die Fmoc-Gruppe schützt die Aminfunktionalität vor unerwünschten Nebenreaktionen und wird unter milden basischen Bedingungen entfernt, die den Rest des Moleküls nicht beeinflussen .
Festphasen-Synthese
Diese Verbindung ist besonders nützlich in Festphasen-Synthese-Techniken. Bei dieser Methode wird die Verbindung an ein festes Harz gebunden, wodurch die sequenzielle Zugabe von Aminosäuren zur Bildung einer Peptidkette ermöglicht wird. Dieser Ansatz vereinfacht den Reinigungsprozess und erhöht die Effizienz der Peptidmontage .
Kombinatorische Chemie
In der kombinatorischen Chemie wird (S)-Fmoc-3-Amino-1-Carboxymethyl-Valerolactam verwendet, um eine große Bibliothek von Peptiden zur Arzneimittelforschung zu generieren. Diese Technik ermöglicht die schnelle Synthese und das Screening vieler verschiedener Peptide, um potenzielle Therapeutika zu identifizieren .
Proteomforschung
Die Proteomik, die Lehre von der Struktur und Funktion von Proteinen, nutzt diese Verbindung zur Synthese von Peptiden, die als Standards oder Sonden in der massenspektrometrischen Proteomik-Analyse eingesetzt werden können .
Medizinische Chemie
In der medizinischen Chemie wird die Verbindung zur Entwicklung peptidbasierter Arzneimittel verwendet. Ihre Rolle bei der Synthese strukturell unterschiedlicher Peptide hilft bei der Entdeckung neuer Medikamente mit spezifischen biologischen Aktivitäten .
Biokonjugation
(S)-Fmoc-3-Amino-1-Carboxymethyl-Valerolactam wird in Biokonjugations-Strategien eingesetzt. Sie wird verwendet, um Peptide mit anderen Molekülen wie Medikamenten, Bildgebungsmitteln oder Polymeren zu verknüpfen, um neuartige bioaktive Verbindungen zu erzeugen .
Enzym-Inhibitor-Design
Die Verbindung ist auch bei der Gestaltung von Enzym-Inhibitoren von Bedeutung. Durch die Synthese von Peptidsequenzen, die das Substrat oder den Übergangszustand eines Enzyms imitieren, können Forscher potente Inhibitoren erzeugen, die therapeutisches Potenzial haben .
Biomaterialienentwicklung
Schließlich findet sie Anwendung bei der Entwicklung von Biomaterialien. Peptide, die mit dieser Verbindung synthetisiert werden, können in Biomaterialien integriert werden, um biologische Funktionen wie Zellanhaftung oder Wachstumsfaktoraktivität zu vermitteln, die für die Gewebezüchtung unerlässlich sind .
Wirkmechanismus
Target of Action
Compounds with the fmoc group are generally used in peptide synthesis . They act as protective groups for amino acids during the synthesis process .
Mode of Action
The Fmoc group in the compound acts as a protective group for the amino acid during peptide synthesis . It prevents unwanted side reactions from occurring by temporarily blocking reactive sites on the amino acid . The Fmoc group can be selectively removed when needed, allowing for controlled peptide chain elongation .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the step-by-step addition of amino acids to form a peptide chain . The exact downstream effects would depend on the specific peptide being synthesized and its biological role.
Pharmacokinetics
As a compound used in peptide synthesis, it is likely to be metabolized and eventually removed from the system once it has served its purpose .
Result of Action
The result of the compound’s action is the successful synthesis of a peptide with the desired sequence . By protecting reactive sites on the amino acids, the compound ensures that the peptide chain grows in a controlled and stepwise manner .
Action Environment
The action of the compound is typically carried out in a laboratory setting, under controlled conditions . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopiperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBORFZFCVWACO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373295 | |
| Record name | [(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-25-3 | |
| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-oxo-1-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215190-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)
![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)


![2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1333967.png)
![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)




